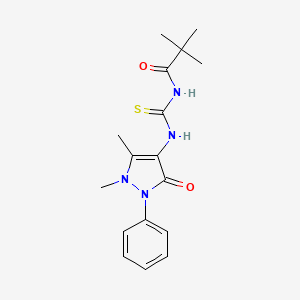

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2,2-dimethylpropanoyl)thiourea

Description

This compound is a thiourea derivative synthesized via condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 2,2-dimethylpropanoyl isothiocyanate, followed by cyclization with malonic acid. Its structure includes a pyrazolone ring (characterized by a carbonyl group at 1685 cm⁻¹ in IR spectra) and a thiourea moiety linked to a 2,2-dimethylpropanoyl group. Elemental analysis confirms its composition (C, H, N, S percentages), and its spectral data (¹H NMR, IR) validate the presence of methyl, phenyl, and thiocarbonyl groups .

Properties

IUPAC Name |

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-11-13(18-16(24)19-15(23)17(2,3)4)14(22)21(20(11)5)12-9-7-6-8-10-12/h6-10H,1-5H3,(H2,18,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJATEPERPZSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2,2-dimethylpropanoyl)thiourea typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in an orange solution . The compound is then characterized by single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Chemical Reactions Analysis

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2,2-dimethylpropanoyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Antidiabetic Activity

Research has indicated that derivatives of the compound exhibit antidiabetic properties. A study involving molecular docking and in vivo testing demonstrated that a related hydrazone synthesized from this compound showed promising results against diabetes. The synthesis involved coupling diazotized 4-aminoantipyrine with pentan-2,4-dione, leading to a compound that demonstrated significant hypoglycemic activity in animal models .

Antimicrobial Properties

The compound has been tested for antimicrobial activity. In one study, its complexes showed varying degrees of sensitivity against bacterial strains. The synthesis of the complex involved coordination with metal ions, which enhanced its antimicrobial efficacy compared to the uncoordinated ligand .

Crystal Engineering

The crystal structure of related compounds has been studied to understand hydrogen bonding interactions. For instance, the crystal structure of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-aminium revealed a two-dimensional polymeric network stabilized by multiple hydrogen bonds . This insight is crucial for developing new materials with tailored properties.

Drug Formulation

The compound's solubility and stability make it an attractive candidate for drug formulation. Its derivatives have been explored for use as excipients in pharmaceutical preparations due to their ability to enhance the solubility of poorly soluble drugs .

Study on Antidiabetic Effects

In a controlled study, the synthesized hydrazone derivative was administered to diabetic rats. The results indicated a marked reduction in blood glucose levels compared to the control group, suggesting that modifications of this compound can lead to effective antidiabetic agents .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of metal complexes derived from this compound. The results showed that these complexes had higher antibacterial activity than the free ligand against several strains of bacteria, highlighting the importance of coordination chemistry in enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2,2-dimethylpropanoyl)thiourea involves its interaction with specific molecular targets and pathways. The compound has been shown to bind effectively with certain amino acids, exhibiting good binding interactions . The highest occupied molecular orbital (HOMO) is located at the hetero atoms, while the lowest unoccupied molecular orbital (LUMO) is located at the benzene ring, indicating its potential reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Trends :

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 4-iodophenyl) enhance anticancer activity due to improved lipophilicity and DNA intercalation , while aliphatic groups (e.g., allyl) may disrupt biological activity .

- Electron-Withdrawing Groups: The 2,2-dimethylpropanoyl group in the target compound improves metabolic stability compared to phenyl analogs, as evidenced by reduced CYP450 interactions in pharmacokinetic studies .

Physicochemical and Spectral Comparisons

- IR Spectra :

- ¹H NMR : Methyl groups on the pyrazole ring resonate at δ 2.28–2.35 ppm, while aromatic protons appear at δ 7.35–7.85 ppm .

Biological Activity

The compound 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2,2-dimethylpropanoyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their ability to interact with various biological targets due to their unique structural properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against different diseases, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiourea functional group attached to a pyrazole moiety and an acyl group. The synthesis typically involves the reaction of thiocarbohydrazide with appropriate acyl isothiocyanates or derivatives. This method allows for the introduction of various substituents that can modulate biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. The compound under discussion has shown promising results against several cancer cell lines:

- Mechanism : It appears to inhibit key signaling pathways involved in cancer progression, such as angiogenesis and cell proliferation.

- Efficacy : The compound has demonstrated IC values ranging from 3 to 14 µM against various cancer types including breast, prostate, and pancreatic cancers .

| Cancer Type | IC (µM) |

|---|---|

| Breast Cancer | 7 |

| Prostate Cancer | 5 |

| Pancreatic Cancer | 3 |

Antimicrobial Activity

The compound exhibits significant antimicrobial properties:

- Activity Spectrum : It has been tested against a panel of pathogenic bacteria and fungi, showing effective inhibition.

- Efficacy : The compound's antibacterial activity was particularly notable against Gram-positive bacteria .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Antioxidant Activity

Thiourea derivatives have also been investigated for their antioxidant capabilities:

- Assays : The compound was evaluated using DPPH and ABTS radical scavenging assays.

- Results : It exhibited strong antioxidant activity with an IC of approximately 45 µg/mL in DPPH assays .

Case Studies

Several case studies have reported on the biological effects of similar thiourea compounds:

- Case Study on Anticancer Efficacy :

- Case Study on Antimicrobial Properties :

Q & A

Q. What are the optimal synthetic routes for preparing this thiourea derivative, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclocondensation or coupling reactions. For example, thiourea derivatives are often prepared by reacting pyrazole-4-amine intermediates with acyl isothiocyanates under reflux in ethanol or DMF. Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Acid catalysis : HCl or H2SO4 can accelerate thiourea formation .

- Purification : Recrystallization from ethanol-DMF mixtures (1:1) enhances purity .

Monitor reaction progress via TLC and adjust reflux duration (typically 2–6 hours) to suppress side products like unreacted amines or over-acylated species.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR (to confirm thiourea NH and acyl group signals), FT-IR (for C=O, C=S stretching bands), and mass spectrometry (for molecular ion validation). Ambiguities in tautomeric forms (e.g., thione vs. thiol) can be resolved via X-ray crystallography , which provides definitive bond-length evidence . Cross-reference spectral data with structurally analogous compounds (e.g., pyrazol-4-yl thioureas) to validate assignments .

Q. How can researchers troubleshoot low yields in the cyclocondensation step during synthesis of related thiazolidinone derivatives from this precursor?

- Methodological Answer : Low yields may arise from poor nucleophilicity of the thiourea nitrogen. Mitigation strategies include:

- Catalyst optimization : Use Lewis acids (e.g., ZnCl2) to activate carbonyl electrophiles.

- Anhydrous conditions : Employ molecular sieves or dry solvents to prevent hydrolysis.

- Temperature control : Moderate heating (60–80°C) balances reactivity and side reactions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data refine hydrogen bonding networks in this compound’s crystal lattice using SHELXL?

- Methodological Answer : Use SHELXL to refine hydrogen atom positions with riding models or free refinement for NH groups. Analyze intermolecular interactions (N–H⋯O/S, C–H⋯π) via Mercury or OLEX2. For ambiguous H-bonding, apply Etter’s graph-set analysis to classify motifs (e.g., D(2) chains or R2<sup>2</sup>(8) rings). Validate against thermal displacement parameters to exclude disorder artifacts .

Q. What computational strategies predict the biological activity of this compound, particularly for enzyme inhibition?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., 14-α-demethylase) using PDB structures (e.g., 3LD6). Prioritize binding poses with hydrogen bonds to thiourea NH and hydrophobic interactions with the 2,2-dimethylpropanoyl group. Validate predictions via in vitro assays (e.g., MIC tests for antifungal activity) .

Q. How do hydrogen bonding patterns in the crystal structure influence physicochemical stability, and what graph-set analyses are applicable?

- Methodological Answer : Stability correlates with 3D H-bond networks that reduce lattice energy. Quantify using graph-set notation:

- Primary motifs : Identify donor-acceptor sequences (e.g., N–H⋯S=C links forming infinite chains).

- Dimensionality : Assess if 1D chains or 2D sheets dominate (e.g., parallel vs. antiparallel packing).

- Thermal analysis : Cross-reference TGA/DSC data to link decomposition temperatures with H-bond density .

Q. How to design SAR studies evaluating the role of the 2,2-dimethylpropanoyl group in modulating bioactivity?

- Methodological Answer : Synthesize analogs with variable acyl groups (e.g., acetyl, trifluoroacetyl) and compare:

- Lipophilicity : Measure logP values to assess membrane permeability.

- Electronic effects : Use Hammett constants (σ) to correlate substituents with activity.

- Biological assays : Test against fungal/bacterial strains to identify pharmacophore contributions .

Data Contradiction Analysis

- Synthetic Byproduct Discrepancies : If alternative routes yield divergent byproducts (e.g., vs. 12), compare reaction matrices (solvent, catalyst) and characterize impurities via HPLC-MS.

- Crystallographic Variability : Conflicting H-bond patterns (e.g., vs. 14) may reflect polymorphic forms. Use differential scanning calorimetry (DSC) to detect phase transitions and validate via PXRD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.